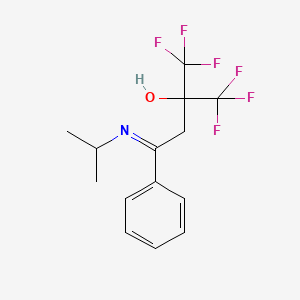

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL

Beschreibung

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL is a fluorinated organic compound featuring a phenyl ring, an isopropylimino group, and two trifluoromethyl moieties. The compound’s synthesis likely involves intermediates such as ethyl 4,4,4-trifluoro-3-oxobutanoate, a common precursor for trifluoromethyl-containing molecules, as seen in related pyrazole and oxadiazole derivatives . The presence of multiple fluorine atoms suggests enhanced metabolic stability and lipophilicity, which are critical for bioactive molecules .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-4-phenyl-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO/c1-9(2)21-11(10-6-4-3-5-7-10)8-12(22,13(15,16)17)14(18,19)20/h3-7,9,22H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENNWZZWTXDINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the imino and phenyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the imino group, leading to the formation of amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

Wirkmechanismus

The mechanism by which 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The imino and phenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Antimicrobial Activity

Compounds with trifluoromethyl substitutions on pyrimidinone or pyridine rings have demonstrated varied antibacterial potency. For example:

- 2-Pyridine analogs with trifluoromethyl groups exhibited increased potency (IC50 = 2.5–2.9 µM) but also high cytotoxicity (IC50 = 3.2–5.4 µM), indicating a trade-off between efficacy and safety .

Key Insight: The target compound’s isopropylimino group may mitigate cytotoxicity while retaining antibacterial activity, though this requires experimental validation.

Table 1: Antimicrobial Activity of Selected Analogs

| Compound Structure | Antibacterial IC50 (µM) | Cytotoxicity IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidinone (C-5 CF₃, C-6 CH₃) | Inactive | N/A | |

| 2-Pyridine (C-3 CF₃) | 2.5–2.9 | 3.2–5.4 | |

| 1,3,4-Oxadiazole thioether (5g) | N/A | N/A |

Molecular Docking and Binding Interactions

AutoDock Vina simulations () highlight the importance of trifluoromethyl and carbonyl groups in stabilizing ligand-enzyme interactions. For example:

- Compound 5g binds to SDH similarly to the lead compound penthiopyrad, with carbonyl groups forming critical hydrogen bonds .

Biologische Aktivität

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL (CAS Number: 723294-82-4) is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity by reviewing relevant studies, highlighting its pharmacological implications, and presenting data in a structured format.

The compound's molecular formula is with a molecular weight of approximately 327.27 g/mol. Its structure includes multiple trifluoromethyl groups, which are known to influence the biological activity of compounds by enhancing their lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C14H15F6NO |

| Molecular Weight | 327.27 g/mol |

| Physical State | Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity

The biological activity of 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL has not been extensively documented in the literature. However, its structural analogs and related compounds have shown significant biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups can exhibit antimicrobial properties. A study on structurally similar compounds demonstrated that they could inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related trifluoromethyl-substituted phenols against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties.

- Enantiomeric Studies : Research involving the asymmetric reduction of trifluoromethyl ketones indicated that certain bacterial strains could selectively reduce these compounds to their corresponding alcohols with high enantiomeric excess (ee). This suggests potential applications in chiral drug synthesis.

Pharmacological Implications

The unique properties of 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL may position it as a candidate for further pharmacological studies. The presence of multiple fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

Potential Applications

Given its structural features and the observed activities of similar compounds, potential applications include:

- Antimicrobial agents : Development of new antibiotics targeting resistant strains.

- Chiral synthesis : Utilization in asymmetric synthesis for pharmaceutical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL?

A common approach involves multi-step reactions starting with fluorinated precursors. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or radical trifluoromethylation. A reflux-based protocol using methanol as a solvent with catalytic HCl (e.g., heating 4-(4-(trifluoromethyl)-2-nitrophenoxy)benzaldehyde and thiourea derivatives for 13 hours) has been reported for structurally similar fluorinated compounds . Post-synthesis purification often employs recrystallization from polar aprotic solvents like DMF to isolate stereoisomers.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related imidazole derivative (C₆H₉F₃N₂) was crystallized in the monoclinic P2₁/n space group (a = 10.6224 Å, b = 11.8639 Å, c = 13.3139 Å, β = 105.903°) using Mo Kα radiation, enabling precise determination of bond angles and dihedral angles . Hydrogen atoms are typically modeled using riding coordinates (Uiso(H) = 1.2–1.5×Ueq of parent atoms).

Q. What analytical techniques are critical for characterizing its purity and structure?

- NMR : ¹⁹F NMR is essential for resolving trifluoromethyl groups (δ ~ -60 to -70 ppm).

- HPLC-MS : Reverse-phase HPLC with trifluoroacetic acid modifiers and high-resolution MS (ESI+) can confirm molecular ions (e.g., [M+H]⁺).

- FT-IR : Peaks near 1150 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (O-H/N-H) validate functional groups.

Advanced Research Questions

Q. How do computational methods like molecular docking predict the bioactivity of this compound?

AutoDock Vina, a widely used docking tool, employs a hybrid scoring function (combining empirical and knowledge-based terms) to predict binding modes. For fluorinated compounds, parameters like van der Waals interactions and desolvation energy are critical. AutoDock Vina’s multithreading capability allows rapid screening against targets (e.g., enzymes with hydrophobic pockets, where CF₃ groups enhance binding via halogen bonding) . Validation requires comparing docking poses with experimental SC-XRD or SAR data.

Q. What role do the trifluoromethyl groups play in modulating physicochemical properties?

- Lipophilicity : The CF₃ group increases logP by ~1.0 unit compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo.

- Conformational Rigidity : Steric effects from the CF₃ group restrict rotational freedom, favoring bioactive conformations .

Q. How can structural analogs guide SAR studies for this compound?

Comparative analysis with analogs like methyl (2S)-2-amino-4,4,4-trifluorobutanoate (enhanced metabolic stability) or 1-(3,3,3-trifluoro-2-hydroxypropyl)azepan-4-ol (improved solubility) reveals trends. For example:

| Analog | Key Modification | Impact on Properties |

|---|---|---|

| Methyl 2-amino-3-fluorobutanoate | Fluorine substitution | Lower logP, reduced stability |

| 1,3-Butanediol derivatives | Additional CF₃ groups | Increased rigidity |

Methodological Notes

- Contradictions in Synthesis : Some protocols report lower yields (<50%) for trifluoromethylated intermediates due to steric hindrance , while others achieve >70% via optimized reflux conditions.

- Docking Limitations : AutoDock Vina may underestimate entropic penalties for flexible CF₃ groups; MD simulations are recommended for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.